molecular formula C21H18BrClN8O4 B14966331 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B14966331
M. Wt: 561.8 g/mol
InChI Key: QICOMRLDLWDOBH-YCPBAFNGSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds .

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves interactions with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H18BrClN8O4

Molecular Weight

561.8 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C21H18BrClN8O4/c1-11-17(26-30-31(11)20-19(24)28-35-29-20)21(32)27-25-9-12-7-14(22)18(16(8-12)33-2)34-10-13-5-3-4-6-15(13)23/h3-9H,10H2,1-2H3,(H2,24,28)(H,27,32)/b25-9+

InChI Key

QICOMRLDLWDOBH-YCPBAFNGSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC

Origin of Product

United States

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